Boiling Point vs. 7-Methyl Isomer
The target compound exhibits a predicted boiling point of 412.2±40.0 °C at 760 mmHg, which is 27.7 °C higher than its 7-methyl positional isomer (384.5±37.0 °C) and 21.0 °C higher than the [3,2-c] ring-fusion isomer (391.2±37.0 °C) . This elevated boiling point reflects stronger intermolecular interactions (likely dipole-dipole and π-stacking) arising from the specific 4-methyl-3-nitro arrangement on the [2,3-c] scaffold, providing a wider thermal window for fractional distillation or sublimation-based purification.
| Evidence Dimension | Boiling point (predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 412.2±40.0 °C |
| Comparator Or Baseline | 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190313-84-8): 384.5±37.0 °C; 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS 1190319-83-5): 391.2±37.0 °C |
| Quantified Difference | +27.7 °C vs. 7-methyl isomer; +21.0 °C vs. [3,2-c] isomer |
| Conditions | Predicted values (ACD/Labs Percepta model) at 760 mmHg; data from Chemsrc database |
Why This Matters
A higher boiling point allows for a broader operational temperature range during vacuum distillation, reducing the risk of thermal decomposition and improving batch-to-batch consistency in purification, which is critical for procurement decisions when scaling up building block synthesis.
